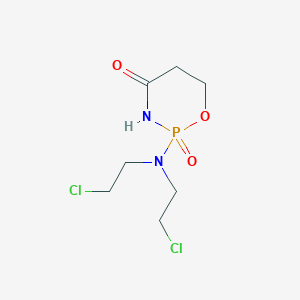
4-ケトシクロホスファミド
概要
説明
4-oxo Cyclophosphamide is an inactive metabolite of the alkylating agent cyclophosphamide. It is formed from cyclophosphamide through a 4-hydroxycyclophosphamide intermediate by aldehyde dehydrogenases . Cyclophosphamide is widely used as a cytostatic drug in chemotherapy for various cancers and autoimmune diseases .
科学的研究の応用
4-oxo Cyclophosphamide is primarily used in research to study the metabolism and pharmacokinetics of cyclophosphamide. Its applications include:
Chemistry: Understanding the metabolic pathways and enzymatic reactions involved in the conversion of cyclophosphamide.
Biology: Investigating the role of aldehyde dehydrogenases in drug metabolism.
Medicine: Studying the pharmacokinetics and side effects of cyclophosphamide in chemotherapy.
Industry: Limited industrial applications due to its role as a metabolite rather than a primary compound.
作用機序
4-oxo Cyclophosphamide itself is inactive and does not exert significant pharmacological effects. its precursor, cyclophosphamide, is activated in the liver to form 4-hydroxycyclophosphamide, which then forms aldophosphamide. Aldophosphamide is further converted to phosphoramide mustard and acrolein, which are responsible for the cytotoxic effects. Phosphoramide mustard alkylates DNA, leading to cell death, while acrolein contributes to toxicity .
生化学分析
Biochemical Properties
4-Ketocyclophosphamide is produced through the enzymatic hydroxylation of cyclophosphamide . This process involves liver cytochrome P450 (CYP) enzymes, which convert cyclophosphamide into the primary metabolite 4-hydroxycyclophosphamide . The overoxidized product of this reaction is 4-Ketocyclophosphamide .
Cellular Effects
The cellular effects of 4-Ketocyclophosphamide are not significantly different from those of 4-hydroxycyclophosphamide . In human cancer cell lines (HepG2 and MCF-7), 4-hydroxycyclophosphamide induced cytotoxicity and genotoxicity .
Molecular Mechanism
The molecular mechanism of 4-Ketocyclophosphamide involves its formation from 4-hydroxycyclophosphamide, which is the main cause of toxicity . Aldophosphamide, another metabolite, is the pharmacologically active compound, and it amplifies the cytotoxic apoptosis initiated by DNA alkylation by phosphoramide mustard .
Temporal Effects in Laboratory Settings
It is known that cyclophosphamide and its metabolites undergo a process of autoinduction, where the balance between metabolic activation and inactivation changes over time .
Dosage Effects in Animal Models
Cyclophosphamide, from which 4-Ketocyclophosphamide is derived, has been shown to have increased anti-tumor activity against advanced solid P388 tumors that grow on CD2F1 mice .
Metabolic Pathways
4-Ketocyclophosphamide is involved in the metabolic pathways of cyclophosphamide, which are mediated by liver cytochrome P450 (CYP) enzymes . These enzymes convert cyclophosphamide into 4-hydroxycyclophosphamide, which can then be overoxidized to form 4-Ketocyclophosphamide .
Transport and Distribution
Cyclophosphamide, from which 4-Ketocyclophosphamide is derived, is distributed with a volume of distribution (Vd) of 30–50L, which approximates to the total body water .
準備方法
Synthetic Routes and Reaction Conditions
4-oxo Cyclophosphamide is synthesized from cyclophosphamide through a metabolic pathway involving the intermediate 4-hydroxycyclophosphamide. The conversion is catalyzed by aldehyde dehydrogenases . The reaction conditions typically involve enzymatic processes within biological systems.
Industrial Production Methods
Industrial production of 4-oxo Cyclophosphamide is not common as it is primarily a metabolite formed in vivo. cyclophosphamide itself is produced industrially through the reaction of bis(2-chloroethyl)amine with phosphorus oxychloride, followed by hydrolysis and cyclization .
化学反応の分析
Types of Reactions
4-oxo Cyclophosphamide undergoes various chemical reactions, including:
Oxidation: Conversion of cyclophosphamide to 4-hydroxycyclophosphamide and subsequently to 4-oxo Cyclophosphamide.
Reduction: Not commonly observed for this compound.
Substitution: Limited data available on substitution reactions.
Common Reagents and Conditions
Oxidation: Catalyzed by aldehyde dehydrogenases in biological systems.
Reduction and Substitution: Not well-documented for 4-oxo Cyclophosphamide.
Major Products Formed
The major product formed from the oxidation of cyclophosphamide is 4-oxo Cyclophosphamide .
類似化合物との比較
Similar Compounds
Cyclophosphamide: The parent compound, widely used in chemotherapy.
4-hydroxycyclophosphamide: An active intermediate in the metabolic pathway.
Aldophosphamide: Another intermediate that leads to the formation of cytotoxic metabolites.
Phosphoramide Mustard: The active cytotoxic metabolite responsible for DNA alkylation.
Uniqueness
4-oxo Cyclophosphamide is unique in its role as an inactive metabolite, providing insights into the metabolic pathways and enzymatic processes involved in the activation and detoxification of cyclophosphamide .
特性
IUPAC Name |
2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMZHOCORXMDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031077 | |
| Record name | 4-Ketocyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27046-19-1 | |
| Record name | 4-Ketocyclophosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27046-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ketocyclophosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027046191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ketocyclophosphamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ketocyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-KETOCYCLOPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DU5QVF19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)
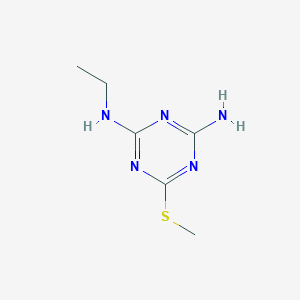
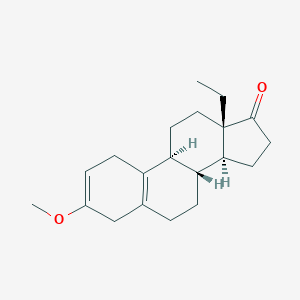
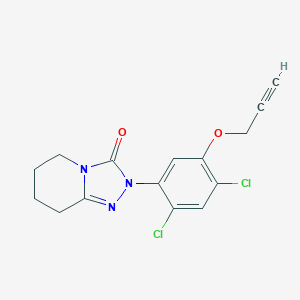
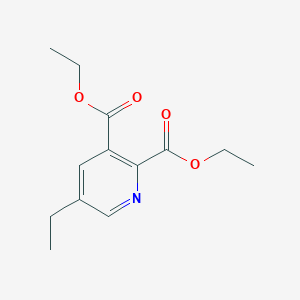
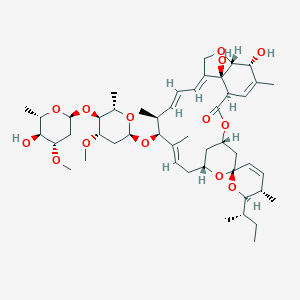
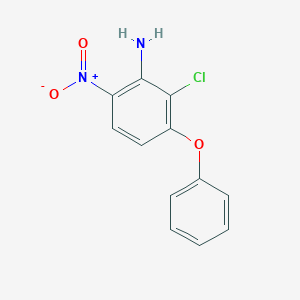
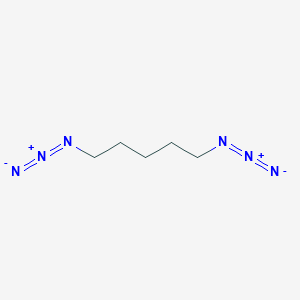



![1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,4-triazole](/img/structure/B195295.png)
